2-(((Benzyloxy)carbonyl)amino)cyclohexane-1-carboxylic acid
Description
Properties
IUPAC Name |
2-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c17-14(18)12-8-4-5-9-13(12)16-15(19)20-10-11-6-2-1-3-7-11/h1-3,6-7,12-13H,4-5,8-10H2,(H,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPJMLWMATNCSIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((Benzyloxy)carbonyl)amino)cyclohexane-1-carboxylic acid typically involves the protection of the amino group with a benzyloxycarbonyl (Cbz) group. One common method involves the reaction of cyclohexane-1-carboxylic acid with benzyl chloroformate in the presence of a base such as triethylamine . The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-(((Benzyloxy)carbonyl)amino)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives .
Scientific Research Applications
2-(((Benzyloxy)carbonyl)amino)cyclohexane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for amino acids.
Biology: The compound is employed in the synthesis of peptides and proteins, where it serves as a protecting group for amino acids during peptide bond formation.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: The compound finds applications in the production of fine chemicals and intermediates for various industrial processes
Mechanism of Action
The mechanism of action of 2-(((Benzyloxy)carbonyl)amino)cyclohexane-1-carboxylic acid involves its role as a protecting group in organic synthesis. The benzyloxycarbonyl group protects the amino group from unwanted reactions during synthetic processes. The compound can be selectively deprotected under mild conditions, typically using hydrogenation or acidic conditions, to reveal the free amino group for further reactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-(((Benzyloxy)carbonyl)amino)cyclohexane-1-carboxylic acid with structurally related cyclohexane-carboxylic acid derivatives, focusing on substituent positions, stereochemistry, molecular properties, and applications.
Table 1: Structural and Molecular Comparison
Key Findings
Substituent Position and Stereochemistry: The position of the Cbz-amino group (e.g., 2 vs. 3) alters the compound’s steric and electronic profile. For instance, the (1R,3S)-rel-isomer may exhibit different biological activity compared to the target compound due to spatial arrangement. Stereoisomerism (e.g., trans-configuration in ) can influence crystallinity and solubility, impacting purification and synthetic utility.
Functional Group Modifications: Addition of a methyl group (as in ) increases molecular weight by ~14 g/mol and may enhance hydrophobicity.
Pharmaceutical Relevance: The (1R,3S)-rel-3-substituted analog is explicitly noted as a pharmaceutical ingredient , highlighting the importance of cyclohexane-carboxylic acid derivatives in drug discovery. The Cbz-protected amino group in the target compound facilitates its use in peptide coupling reactions, a common strategy in prodrug design .
Biological Activity
2-(((Benzyloxy)carbonyl)amino)cyclohexane-1-carboxylic acid, commonly referred to as trans-2-(benzyloxycarbonylamino)cyclohexanecarboxylic acid, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H19NO4
- Molecular Weight : 277.32 g/mol
- CAS Number : 61935-48-6
- IUPAC Name : (1S,2S)-2-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylic acid
- SMILES : C1CCC(C(C1)C(=O)O)NC(=O)OCC2=CC=CC=C2
The compound is characterized by a cyclohexane ring substituted with a benzyloxycarbonyl amino group and a carboxylic acid moiety, which contributes to its biological properties.
Research indicates that the compound exhibits inhibitory activity against certain enzymes, particularly CTP synthetase (CTPS). The presence of the α-amino acid group is crucial for its activity. Modifications to the amino group can significantly alter its effectiveness as an inhibitor. For instance, derivatives with N-benzoyl protection showed varying degrees of inhibition against CTPS, highlighting the importance of structural complexity in enhancing biological activity .
In Vitro Studies
In vitro studies have demonstrated that trans-2-(benzyloxycarbonylamino)cyclohexanecarboxylic acid can inhibit cell growth in various cancer cell lines. For example, compounds derived from this structure have shown promising results against Trypanosoma brucei CTPS with an IC50 value of 0.043 μM, indicating potent anti-trypanosomal activity .
Case Study 1: Inhibition of CTPS
A study focused on the synthesis and biological evaluation of CTPS inhibitors revealed that trans-2-(benzyloxycarbonylamino)cyclohexanecarboxylic acid displayed significant inhibitory effects compared to other derivatives. The study emphasized the role of the benzyloxycarbonyl group in enhancing interaction with the enzyme active site .
Case Study 2: Antitumor Activity
Another investigation into the antitumor properties of this compound found that it exhibited cytotoxic effects on several cancer cell lines, including breast and head and neck cancers. The mechanism was linked to the downregulation of dihydrofolate reductase (DHFR), a key enzyme in folate metabolism critical for DNA synthesis and repair .
Data Table: Biological Activity Summary
Q & A
Basic Question: What are the common synthetic routes for preparing 2-(((Benzyloxy)carbonyl)amino)cyclohexane-1-carboxylic acid?
Methodological Answer:
The synthesis typically involves three key steps:
Cyclohexane Core Functionalization : Introduce the carboxylic acid group at position 1 via oxidation of a cyclohexene precursor or direct carboxylation using CO₂ under high pressure.
Amino Group Protection : The amine at position 2 is protected using benzyloxycarbonyl (Cbz) chloride in a Schotten-Baumann reaction, performed in a biphasic solvent system (e.g., THF/water) at 0–5°C to minimize side reactions.
Purification : Crude product is purified via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane eluent).
Reaction optimization often involves adjusting stoichiometry of Cbz chloride and maintaining pH >10 during protection to ensure complete amine derivatization .
Basic Question: How is the structure of this compound characterized?
Methodological Answer:
Structural confirmation requires multi-technique analysis:
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 7.3–7.4 ppm (benzyl aromatic protons), δ 5.1 ppm (Cbz-OCH₂Ph), and δ 1.2–2.5 ppm (cyclohexane protons).
- ¹³C NMR : Carboxylic acid carbonyl at ~175 ppm, Cbz carbonyl at ~155 ppm.
- IR Spectroscopy : Stretching bands for C=O (carboxylic acid: ~1700 cm⁻¹; Cbz: ~1680 cm⁻¹) and N-H (~3300 cm⁻¹).
- X-ray Crystallography : Resolves stereochemistry and confirms cyclohexane chair conformation. Data deposition in PubChem (InChIKey:
RCCIJJKDNJBQIL-NWDGAFQWSA-N) provides reference for comparative studies .
Advanced Question: How can reaction conditions be optimized to control stereochemistry during synthesis?
Methodological Answer:
Stereochemical control is critical for bioactivity. Key strategies include:
- Temperature Modulation : Lower temperatures (0–5°C) favor kinetic control, reducing epimerization during Cbz protection. For example, cis/trans isomer ratios are influenced by reaction time and solvent polarity .
- Chiral Auxiliaries : Use of (1R,2S)-configured starting materials or enantioselective catalysts (e.g., Rhodium-BINAP complexes) to induce specific configurations.
- Chromatographic Separation : Chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol mobile phase) resolves diastereomers. Reported enantiomeric excess (ee) values exceed 95% under optimized conditions .
Advanced Question: What strategies resolve contradictions in spectroscopic data for derivatives?
Methodological Answer:
Discrepancies in NMR or mass spectrometry data often arise from:
- Conformational Flexibility : Cyclohexane ring puckering alters proton coupling constants. Computational modeling (DFT at B3LYP/6-31G* level) predicts stable conformers and validates experimental ¹H NMR splitting patterns .
- Tautomerism : Carboxylic acid ↔ carboxylate equilibrium in DMSO-d₆ vs. CDCl₃ affects chemical shifts. Buffering with D₂O (pD 4.5) stabilizes the protonated form for consistent analysis.
- High-Resolution Mass Spectrometry (HRMS) : Resolves ambiguities in molecular ion peaks (e.g., [M+H]+ calculated for C₁₅H₁₈NO₄: 276.1235; observed: 276.1238) .
Advanced Question: How is this compound applied in peptide-mimetic drug discovery?
Methodological Answer:
The Cbz-protected amino acid serves as a rigid scaffold for peptide mimetics:
- Conformational Restriction : The cyclohexane backbone enforces specific dihedral angles (e.g., φ/ψ angles ~60°), mimicking β-sheet or α-helix motifs.
- Enzyme Inhibition : Derivatives inhibit proteases (e.g., HIV-1 protease) by occupying the S1/S2 pockets. IC₅₀ values are determined via fluorogenic substrate assays (e.g., Km reduction from 10 µM to 2 µM post-modification).
- In Vivo Stability : Cbz group enhances metabolic resistance compared to acetylated analogs, confirmed by half-life extension in murine plasma (t₁/₂: 8 hrs vs. 2 hrs) .
Advanced Question: What computational methods predict the reactivity of this compound in polymer chemistry?
Methodological Answer:
Reactivity in polymerization (e.g., polyamide synthesis) is modeled via:
- DFT Calculations : Assess nucleophilic attack efficiency of the amine on carbonyl groups (activation energy ~15 kcal/mol).
- Molecular Dynamics (MD) : Simulates cross-linking behavior in aqueous vs. nonpolar solvents.
- QSPR Models : Relate Hammett σ values of substituents (e.g., electron-withdrawing Cl at position 4) to copolymerization rates (R² = 0.89) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
